1-Chloro-3-phenylacetone
Description
Significance of Alpha-Haloketones in Synthetic Transformations
Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This structural arrangement imparts unique reactivity, making them highly valuable in organic synthesis. The presence of two adjacent electrophilic centers—the carbonyl carbon and the alpha-carbon bearing the halogen—renders these compounds susceptible to attack by a wide range of nucleophiles.
Their versatility is demonstrated in their application as precursors for the synthesis of a diverse array of molecules, particularly nitrogen-, sulfur-, and oxygen-containing heterocycles. Furthermore, alpha-haloketones are key intermediates in several important name reactions, including the Favorskii rearrangement, the Darzens condensation, and the synthesis of alpha-amino ketones and epoxides. The ability to participate in these varied transformations has solidified the role of alpha-haloketones as indispensable tools for the construction of complex molecular architectures.
Historical Context of 1-Chloro-3-phenylacetone Research
While the precise date of the first synthesis of this compound is not extensively documented, its history is intertwined with the broader development of synthetic methodologies for alpha-haloketones and phenylacetones. Early methods for the synthesis of related compounds often relied on reactions such as the Friedel-Crafts acylation of benzene (B151609) with chloroacetone (B47974). wikipedia.orgscribd.com
Over time, more refined and efficient synthetic routes have been developed. For instance, research published in 2014 described a practical one-step method for preparing 1-chloro-3-arylacetone derivatives from readily available phenylacetic acids. nih.gov This method utilizes the specific reactivity of a magnesium-enolate dianion intermediate, highlighting the ongoing efforts to improve the synthesis of this class of compounds. nih.gov
The reactivity of this compound has also been a subject of study. Research into the Favorskii rearrangement, a key reaction of alpha-haloketones, has utilized this compound as a substrate to investigate reaction mechanisms and kinetics. cdnsciencepub.com These studies have contributed to a deeper understanding of the factors that govern the rearrangement process. The compound's utility has been further demonstrated in its application as a precursor in the total synthesis of natural products, such as cimiracemate B. nih.gov
Structural Features and Reactivity Principles of this compound
The structure of this compound is central to its chemical behavior. It consists of a propan-2-one backbone with a phenyl group attached to the C3 position and a chlorine atom at the C1 position.
Key Structural Features:
Ketone Carbonyl Group (C=O): This group is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. It is a site for nucleophilic attack.
Alpha-Chloro Group (C-Cl): The chlorine atom is an electron-withdrawing group, which further increases the electrophilicity of the alpha-carbon to which it is attached. The carbon-chlorine bond is also a leaving group in nucleophilic substitution reactions.
Acidic Alpha-Hydrogens: The hydrogens on the carbon adjacent to the carbonyl group (the alpha-prime position) are acidic and can be removed by a base to form an enolate. wikipedia.org
Reactivity Principles:
The reactivity of this compound is governed by the interplay of these functional groups. The compound can undergo reactions at several sites:
Nucleophilic attack at the carbonyl carbon: Similar to other ketones, the carbonyl carbon is susceptible to attack by nucleophiles.
Nucleophilic substitution at the alpha-carbon: The chlorine atom can be displaced by a nucleophile in an SN2 reaction. The reactivity of the alpha-carbon is enhanced by the adjacent electron-withdrawing carbonyl group.
Enolate formation: The presence of acidic alpha-hydrogens allows for the formation of an enolate ion in the presence of a base. This enolate is a key intermediate in reactions such as the Favorskii rearrangement. wikipedia.org
This combination of reactive sites makes this compound a versatile substrate for a variety of organic transformations, enabling the synthesis of a wide range of more complex molecules. guidechem.com
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHSOXYJMSVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284738 | |
| Record name | 1-chloro-3-phenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-38-2 | |
| Record name | 937-38-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-3-phenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Chloro 3 Phenylacetone
Classical Approaches to 1-Chloro-3-phenylacetone Synthesis
Traditional methods for synthesizing this compound rely on well-established reaction pathways in organic chemistry. These approaches, while foundational, often present challenges in terms of yield, selectivity, and reaction conditions.
Reaction of Hydrogen Chloride with Diazonium Ketone Solutions
One classic, albeit less common, pathway to α-chloro ketones like this compound involves the reaction of a diazonium ketone intermediate with hydrogen chloride. smolecule.comchemicalbook.com This method is part of a broader class of reactions for producing α-halo ketones from α-diazo ketones. acs.org
The general synthetic strategy involves two main steps:
Formation of the α-diazo ketone : This intermediate is typically prepared from a suitable precursor, such as an activated carboxylic acid derivative (e.g., an acid chloride or mixed anhydride) which is then reacted with diazomethane (B1218177). acs.org
Conversion to the α-chloro ketone : The resulting diazo ketone is then treated with an anhydrous solution of hydrogen chloride (HCl). The HCl protonates the diazo group, which then departs as nitrogen gas (N₂), allowing the chloride ion to attack the adjacent carbon, forming the α-chloro ketone. acs.org
This sequence offers a versatile route to α-chloro ketones, and modern adaptations have utilized continuous flow technology to handle the potentially hazardous diazomethane intermediate safely, allowing for the synthesis of various α-chloro ketones in good yields. acs.org
Chlorination of Phenylacetone (B166967)
Direct chlorination of the parent ketone, phenylacetone, represents a more direct approach to obtaining this compound. This method involves the substitution of an alpha-hydrogen atom with a chlorine atom.
The mechanism of ketone halogenation is a well-studied topic, with acetone (B3395972) serving as the classic model. The reaction's velocity is typically determined by the rate of enolization or ionization of the ketone, making it kinetically zero-order with respect to the halogen in many cases. diyhpl.us The reaction can proceed under either acid-catalyzed or base-catalyzed conditions. researchgate.net
Acid-Catalyzed Mechanism : In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A weak base (like water) can then remove an α-proton to form a neutral enol intermediate. This enol then acts as a nucleophile, attacking the electrophilic halogen (e.g., Cl₂). This mechanism generally favors the formation of the monohalogenated product because the electron-withdrawing effect of the first halogen substituent hinders further enolization. researchgate.net
Base-Catalyzed Mechanism : In the presence of a base, an α-proton is removed to form an enolate ion. This enolate is a strong nucleophile that rapidly attacks the halogen. Since the remaining α-protons on the halogenated ketone are even more acidic, this process tends to repeat until all α-hydrogens are replaced, leading to polyhalogenated products. researchgate.net
For the selective synthesis of this compound, acid-catalyzed conditions are therefore preferred to minimize the formation of dichlorinated byproducts. The presence of a strong acid can serve as a catalyst, increasing the reaction rate. google.com
The outcome of the chlorination of phenylacetone is highly dependent on the specific reaction conditions employed. Key factors include the choice of chlorinating agent, solvent, temperature, and the presence of catalysts.
Chlorinating Agent : Various agents can be used, including chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reactivity and selectivity can vary significantly between these reagents. google.comorganic-chemistry.org
Catalyst : The presence of a strong acid, such as HCl, is often crucial. It can catalyze the reaction and reduce or eliminate any induction period, allowing for better control over the reaction rate. google.comgoogle.com
Solvent : The reaction can be carried out with or without an inert solvent. Solvent-free conditions can increase production capacity and simplify processing. google.com Research on related compounds like phenylacetic acid has shown that solvent-free conditions using trichloroisocyanuric acid (TCCA) can be decisive for achieving selective α-chlorination. unimi.it
Pressure : Performing the reaction under pressure can allow for a higher concentration of HCl in the reaction mixture, which can prevent the reaction rate from decreasing over time due to the evaporation of HCl. google.comgoogle.com
Careful optimization of these parameters is necessary to maximize the yield of the desired monochlorinated product, this compound, while suppressing side reactions such as dichlorination or chlorination on the aromatic ring.
Condensation of Benzene (B151609) with Chloroacetone (B47974) in the Presence of Aluminum Chloride
This method is an application of the Friedel-Crafts reaction, a cornerstone of aromatic chemistry. wikipedia.org In this approach, benzene is reacted with chloroacetone, where chloroacetone acts as the alkylating agent, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). bu.eduxchemi.com
The proposed mechanism involves the coordination of the Lewis acid (AlCl₃) to either the chlorine atom or the carbonyl oxygen of chloroacetone, generating a carbocation or a highly polarized complex. This electrophile is then attacked by the nucleophilic benzene ring in an electrophilic aromatic substitution reaction to form the C-C bond, yielding this compound after workup. wordpress.comchemguide.co.uklibretexts.org
| Method | Reactants | Catalyst/Conditions | Reported Yield | Reference |
| Friedel-Crafts Condensation | Benzene, Chloroacetone | Anhydrous AlCl₃, Reflux | 21.2% | bu.edu |
| Friedel-Crafts Condensation | Benzene, Chloroacetone | Anhydrous AlCl₃, Reflux | 32% | acs.org |
Modern and Optimized Synthetic Routes
To overcome the limitations of classical methods, modern organic synthesis has focused on developing more efficient, scalable, and selective routes to α-chloro ketones.
A notable advancement is the one-step synthesis of 1-chloro-3-arylacetone derivatives from readily available and inexpensive phenylacetic acids. organic-chemistry.org This method avoids the direct chlorination of a ketone or a Friedel-Crafts reaction, instead building the molecule through a different bond disconnection. The key features of this process are:
Intermediate Formation : The phenylacetic acid starting material is treated with a strong base to form a magnesium enolate dianion intermediate. organic-chemistry.org
Selective Reaction : This dianion intermediate exhibits high selectivity for reacting with the carbonyl carbon of chloromethyl carbonyl electrophiles (such as Weinreb amides). organic-chemistry.org
Spontaneous Decarboxylation : Following the addition, the resulting intermediate undergoes spontaneous decarboxylation during the aqueous quench or workup, directly yielding the final α-chloroketone product. organic-chemistry.org
This modern approach offers several significant advantages over classical routes:
Efficiency : It is a practical one-step method that eliminates the need for separate esterification or protection steps. organic-chemistry.org
Scalability : The process is more amenable to large-scale synthesis. organic-chemistry.org
Selectivity : It demonstrates high selectivity (>95:5) for the desired carbonyl addition product, avoiding common side reactions like SN2 displacement. organic-chemistry.org
Broad Scope : The method tolerates a wide variety of substituents on the aryl ring, including both electron-donating and electron-withdrawing groups. organic-chemistry.org
This optimized route represents a significant improvement, providing a more reliable and efficient pathway for the synthesis of this compound and its analogues. organic-chemistry.org
One-Step Synthesis from Arylacetic Acids
A practical and efficient one-step method has been developed for the preparation of α-chloroketones, including this compound, directly from readily available and inexpensive arylacetic acids. This approach simplifies traditional multi-step sequences by eliminating the need for an initial esterification of the starting carboxylic acid. The process is noted for its scalability and tolerance of various functional groups on the aromatic ring.
The core of this one-step synthesis involves the generation of a magnesium enolate dianion intermediate. When an arylacetic acid, such as phenylacetic acid, is treated with two equivalents of a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), a dianion is formed. This intermediate exhibits unique reactivity, displaying a high degree of selectivity for the carbonyl carbon of chloromethyl carbonyl electrophiles. This selectivity ensures that the acylation occurs at the desired position to form the carbon backbone of the target α-chloroketone. Optimal yields have been achieved using Weinreb amide electrophiles in this reaction.
A key feature of this synthetic route is the spontaneous decarboxylation of the intermediate that occurs during the acidic workup or "quench" phase of the reaction. The initial acylation of the magnesium enolate dianion forms a β-keto acid intermediate. This species is unstable and readily loses carbon dioxide upon neutralization with an acid, directly yielding the final α-chloroketone product. This tandem acylation-decarboxylation sequence within a single pot streamlines the synthesis significantly.
The table below presents data on the synthesis of various 1-chloro-3-arylacetone derivatives using this one-step methodology.
| Starting Arylacetic Acid | Resulting 1-Chloro-3-arylacetone | Yield (%) |
|---|---|---|
| 3-Methoxyphenylacetic acid | 1-Chloro-3-(3-methoxyphenyl)propan-2-one | 87% |
| 2-Furanacetic acid | 1-Chloro-3-(furan-2-yl)propan-2-one | 78% (assay yield) |
| 6-Chloro-3-pyridineacetic acid | 1-Chloro-3-(6-chloropyridin-3-yl)propan-2-one | Not specified |
Derivatization from Phenylacetone Oxime
This compound can be prepared from phenylacetone oxime through a two-step conceptual pathway involving deoximation followed by α-chlorination. The oxime functional group serves as a stable derivative of the ketone, and its conversion back to the parent carbonyl is a crucial transformation. researchgate.net
First, phenylacetone oxime is converted to phenylacetone via a deoximation reaction. A variety of methods exist for this transformation, which can be broadly categorized as hydrolytic, oxidative, or reductive. researchgate.net Modern approaches often focus on mild and selective conditions, for instance, using reagents like 2-iodylbenzoic acid or Dess-Martin Periodinane (DMP), which can efficiently regenerate the ketone. organic-chemistry.org Photocatalytic methods using visible light have also been developed as a metal-free and waste-free alternative for deoximation. rsc.orgnih.gov
Once phenylacetone is obtained, the second step is the selective chlorination at the α-carbon (the carbon adjacent to the carbonyl group). This can be achieved using various chlorinating agents. Common reagents for the α-chlorination of ketones include N-chlorosuccinimide (NCS) or trichloroisocyanuric acid, often catalyzed by an acid. nih.govorganic-chemistry.org The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic chlorine source to yield the final product, this compound.
Stereoselective Synthesis of this compound Derivatives
Stereoselective synthesis refers to methodologies that selectively produce one stereoisomer of a chiral molecule over others. For derivatives of this compound that contain additional chiral centers, or for the synthesis of chiral α-haloketones in general, enzymatic approaches offer high levels of enantioselectivity.
Enzymatic Approaches to Chiral α-Haloketones
Biocatalysis, using isolated enzymes or whole microorganisms, provides a powerful tool for the synthesis of optically active compounds under mild conditions. researchgate.net For the preparation of chiral α-haloketones and their derivatives, two primary enzymatic strategies are commonly employed: the asymmetric reduction of the ketone or the kinetic resolution of a racemic precursor.
Asymmetric Reduction: In this approach, a prochiral α-chloroketone is reduced to a chiral α-chloro alcohol using a reductase or dehydrogenase enzyme. These enzymes, often requiring a cofactor like NADPH, deliver a hydride selectively to one face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol product. researchgate.netnih.gov Microorganisms such as baker's yeast (Saccharomyces cerevisiae) contain a variety of reductases capable of performing these transformations with high enantioselectivity. wikipedia.orglu.se The resulting chiral chloro-alcohol can then be used as a stereochemically defined building block.
Kinetic Resolution: This method involves the resolution of a racemic mixture. For instance, a racemic mixture of the corresponding alcohol, (±)-1-chloro-3-phenyl-2-propanol, can be subjected to a lipase-catalyzed acylation. Lipases are enzymes that can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. mdpi.comnih.govnih.gov This results in a mixture of one enantiomer as the acylated ester and the other enantiomer as the unreacted alcohol. These two products can then be separated, providing access to both enantiomers of the chiral alcohol precursor in high optical purity.
Application of Secondary Alcohol Dehydrogenase Mutants
The use of secondary alcohol dehydrogenases (SADHs) in the asymmetric reduction of prochiral ketones to produce enantiomerically pure secondary alcohols is a well-established strategy in organic synthesis. These enzymes, particularly from thermophilic organisms, are often robust and suitable for industrial applications. nih.govoup.com Directed evolution and site-directed mutagenesis have been employed to alter the substrate specificity and enhance the catalytic efficiency of these enzymes for a broader range of substrates, including those that are not well-accepted by the wild-type enzymes.
A notable example is the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH). The wild-type TeSADH is highly thermostable and solvent-stable, but it shows limited activity on bulky substrates like phenylacetone. nih.govoup.com To overcome this limitation, protein engineering has been utilized to develop mutant derivatives with expanded substrate scope.
One of the most extensively studied mutants of TeSADH is the W110A variant. In this mutant, the tryptophan residue at position 110 is replaced by a smaller alanine (B10760859) residue, which enlarges the substrate-binding pocket and allows the enzyme to accommodate larger and more structurally diverse ketones. The W110A TeSADH mutant has demonstrated significant activity and high stereoselectivity in the reduction of phenylacetone and benzylacetone, producing the corresponding (S)-alcohols with excellent enantiomeric excess. nih.govoup.com
Despite the success of the W110A TeSADH mutant with various phenyl-containing ketones, its activity towards α-halogenated ketones, specifically this compound, has been investigated. Research has shown that the W110A TeSADH mutant does not exhibit detectable activity on 1-chloro-3-phenyl-2-propanol, the corresponding alcohol of this compound. This lack of activity suggests that the W110A TeSADH mutant is not a suitable catalyst for the synthesis of this compound via the oxidation of 1-chloro-3-phenyl-2-propanol, nor for the production of the chiral alcohol through the reduction of this compound under the tested conditions. The presence of the chlorine atom at the α-position to the carbonyl group likely influences the substrate binding and/or the catalytic mechanism, rendering the enzyme inactive.
The following table summarizes the activity of the W110A TeSADH mutant on phenylacetone and its derivatives, highlighting its substrate specificity.
| Substrate | Product | Activity | Enantiomeric Excess (%) |
| Phenylacetone | (S)-1-Phenyl-2-propanol | Active | >99 |
| Benzylacetone | (S)-4-Phenyl-2-butanol | Active | >99 |
| 1-Chloro-3-phenyl-2-propanol | This compound | Inactive | N/A |
Table 1. Substrate specificity of the W110A TeSADH mutant. nih.govoup.com
Further research and engineering of secondary alcohol dehydrogenases would be necessary to develop a mutant with significant activity and selectivity for the asymmetric reduction of this compound or the oxidation of its corresponding alcohol.
Chemical Reactivity and Transformation of 1 Chloro 3 Phenylacetone
Nucleophilic Substitution Reactions
The presence of a carbonyl group significantly influences the reactivity of the adjacent carbon-halogen bond. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-chlorine bond, making the α-carbon more susceptible to nucleophilic attack compared to a standard alkyl halide. nih.gov Nucleophiles can attack 1-chloro-3-phenylacetone at several electrophilic sites, but reactions at the carbon bearing the chlorine atom are particularly significant. nih.gov
Intramolecular Displacement Pathways
The most prominent intramolecular displacement pathway for this compound and similar α-halo ketones occurs under basic conditions. A base can abstract an acidic proton from the α'-carbon (the carbon of the benzyl (B1604629) group), generating an enolate. This enolate can then act as an internal nucleophile, attacking the α-carbon and displacing the chloride ion. This process results in the formation of a highly strained cyclopropanone intermediate. wikipedia.orgadichemistry.com This intramolecular SN2 reaction is the foundational step of the Favorskii rearrangement, a signature reaction of this class of compounds, which is discussed in detail in section 3.3. adichemistry.com The propensity for this intramolecular pathway means that reaction conditions must be carefully controlled when other outcomes, such as direct intermolecular substitution, are desired. organic-chemistry.org
Hydrolysis and Rearrangement Mechanisms
Under neutral or acidic conditions, hydrolysis of this compound can proceed via a direct intermolecular SN2 reaction, where a water molecule or hydroxide ion attacks the chlorine-bearing carbon to displace the chloride, yielding 1-hydroxy-3-phenylacetone.
However, in the presence of a base, the reaction pathway is more complex. The hydrolysis competes with the base-catalyzed intramolecular displacement (Favorskii rearrangement pathway). The reaction of α-haloketones with bases can lead to a variety of products depending on the substrate structure and reaction conditions. acs.org If the enolate formation required for the Favorskii rearrangement is hindered or impossible, a different mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement can occur. This involves the nucleophilic addition of hydroxide to the carbonyl carbon, followed by a concerted collapse of the resulting tetrahedral intermediate and migration of the neighboring carbon with the displacement of the halide. wikipedia.org For this compound, which has acidic α'-protons, the cyclopropanone-mediated Favorskii mechanism is the more probable pathway under basic conditions. adichemistry.com
Carbonyl Group Reactivity
The carbonyl group in this compound is a key site for reactivity, primarily undergoing nucleophilic addition reactions. fiveable.melibretexts.org Aldehydes are typically more reactive than ketones in these reactions due to both steric and electronic factors; ketones like this compound have two substituents attached to the carbonyl carbon, which creates more steric hindrance and makes the carbonyl carbon less electrophilic. fiveable.melibretexts.org
Reduction to Alcohol Derivatives
The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 3-chloro-1-phenylpropan-1-ol. This transformation can be achieved using various reducing agents. A significant area of research has been the development of asymmetric reduction methods to produce specific enantiomers of the resulting chlorohydrin, which are valuable chiral building blocks in pharmaceutical synthesis.
Dynamic kinetic resolution has been employed to synthesize (R)-(+)-3-chloro-1-phenylpropan-1-ol. google.com This process uses a lipase as a biocatalyst for enantioselective acylation of the racemic alcohol, coupled with an acidic resin to racemize the unreacted enantiomer, ultimately leading to a high yield and excellent enantiomeric excess of the desired product. google.com Lipase-catalyzed methods have been developed for the synthesis of both enantiomers of 3-chloro-1-phenylpropan-1-ol through enantiomer-selective acylation followed by hydrolysis of the resulting ester. researchgate.net
| Method | Catalyst/Reagent | Product | Key Finding | Reference |
|---|---|---|---|---|
| Dynamic Kinetic Resolution | Lipase CALB, Acidic Resin, 4-chlorophenol ester | (R)-(+)-3-chloro-1-phenylpropan-1-ol ester | Achieves high yield and enantiomeric excess (99.8% ee) of the (R)-ester, which is then hydrolyzed. | google.com |
| Enzymatic Resolution | Lipase from Pseudomonas fluorescens (acylation) and Candida rugosa (hydrolysis) | (S)- and (R)-3-chloro-1-phenylpropan-1-ol | Provides access to both enantiopure (99% ee) alcohols through a sequential resolution process. | researchgate.net |
Oxidation to Carboxylic Acids
Direct oxidation of the ketone functional group in this compound to a carboxylic acid is not a standard transformation. Ketones are generally resistant to oxidation due to the absence of a hydrogen atom on the carbonyl carbon. libretexts.orgchemguide.co.uk Powerful oxidizing agents like potassium permanganate can oxidize ketones, but the reaction is typically destructive, proceeding with the cleavage of carbon-carbon bonds to form two separate carboxylic acid products. libretexts.org
The Haloform reaction is a specific oxidative cleavage reaction for methyl ketones, converting them into a carboxylate and a haloform (e.g., chloroform). libretexts.org However, this compound is a chloromethyl ketone, not a methyl ketone, making this specific reaction inapplicable.
While the ketone itself is resistant, the corresponding primary alcohol (2-chloro-3-phenylpropan-1-ol) or aldehyde (2-chloro-3-phenylpropanal) could be oxidized to the corresponding carboxylic acid, 2-chloro-3-phenylpropanoic acid, using standard oxidizing agents. organic-chemistry.orgyoutube.com Another possibility is the Baeyer-Villiger oxidation, where peroxy acids convert ketones to esters, which can then be hydrolyzed to a carboxylic acid and an alcohol. libretexts.org However, specific studies detailing the oxidation of this compound via these pathways are not prominent in the literature.
Favorskii Rearrangement Studies of this compound
The Favorskii rearrangement is a characteristic reaction of α-halo ketones that possess an abstractable α'-proton when treated with a base. wikipedia.org This reaction converts the α-halo ketone into a carboxylic acid derivative (acid, ester, or amide) with a rearranged carbon skeleton. adichemistry.com For this compound, this reaction is particularly relevant and is a potential side reaction to be avoided during certain synthetic procedures. organic-chemistry.org
The mechanism proceeds through several key steps:
Enolate Formation : A base (e.g., hydroxide, alkoxide) abstracts an acidic proton from the α'-carbon (the benzylic carbon), which is particularly acidic due to the adjacent phenyl group. This forms a resonance-stabilized enolate. wikipedia.orgadichemistry.com
Cyclopropanone Formation : The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming a phenyl-substituted cyclopropanone intermediate. wikipedia.orgadichemistry.com
Nucleophilic Attack : The nucleophilic base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone ring. study.com
Ring Opening : The resulting tetrahedral intermediate collapses, and the three-membered ring opens. The cleavage occurs to form the more stable carbanion. In the case of the phenyl-substituted cyclopropanone intermediate, the bond cleavage will yield the more stable benzylic carbanion. adichemistry.com
Protonation : The carbanion is subsequently protonated by the solvent (e.g., water or alcohol) to give the final rearranged product.
When this compound is treated with sodium hydroxide, the product is 2-phenylpropanoic acid. If an alkoxide like sodium methoxide is used, the corresponding ester, methyl 2-phenylpropanoate, is formed. wikipedia.org
Influence of Solvent and Temperature on Reaction Pathway
The reaction pathway of this compound is significantly influenced by solvent and temperature, which dictate the competition between nucleophilic substitution and the Favorskii rearrangement.
Nucleophilic Substitution (SN1/SN2): In polar protic solvents like water and methanol, solvolysis can occur. An SN2 mechanism would involve a direct backside attack by the solvent on the carbon bearing the chlorine. An SN1 mechanism would proceed through a carbocation intermediate, which would be stabilized by the adjacent phenyl group. Higher solvent polarity (ionizing power) would favor the SN1 pathway by stabilizing this carbocation quizlet.com.
Favorskii Rearrangement: This is a characteristic reaction of α-halo ketones with a hydrogen on the α'-carbon, in the presence of a base. The reaction proceeds through a cyclopropanone intermediate to yield a rearranged carboxylic acid or its derivative. ddugu.ac.inwikipedia.org For this compound, a base (e.g., methoxide in methanol) would abstract a proton from the C-3 position, leading to an enolate that cyclizes to form a phenyl-substituted cyclopropanone. Subsequent nucleophilic attack by the base opens the strained ring to yield, for example, a methyl hydratropate derivative. The choice of base and solvent is critical; non-nucleophilic bases may favor enolate formation, while nucleophilic conditions are required for the rearrangement itself ddugu.ac.in. Studies on related α-chloro ketones have shown that dilution of methanol with water can accelerate the rate of rearrangement, indicating sensitivity to solvent ionizing power researchgate.netresearchgate.net.
Temperature generally increases the rate of all possible reactions. However, the activation energies for substitution versus rearrangement may differ, allowing for some degree of temperature control over the product distribution. Optimization of reaction conditions is often necessary to prevent side reactions like the Favorskii rearrangement when other transformations are desired organic-chemistry.org.
Enolization and Enolate Chemistry of this compound
Thermodynamic Acidity of Enols
Specific experimental data on the thermodynamic acidity of the enol of this compound is not available. However, valuable insights can be drawn from studies on the parent compound, phenylacetone (B166967). The acidity of a ketone's enol is given by its pKa value in a specific solvent. For the enol of phenylacetone, an estimated pKa of 11.8 has been reported cdnsciencepub.com. Computational studies have also predicted a pKa value of 9.2 for the phenylacetone enol cdnsciencepub.com. The presence of the electron-withdrawing chlorine atom at the α-position in this compound is expected to increase the acidity of the enol (i.e., lower its pKa) through an inductive effect, making it a stronger acid than the enol of phenylacetone.
Computational Studies on Enolate Stability and Acidity
Computational chemistry provides a powerful tool for understanding enolate stability and predicting acidity. Semi-empirical computational methods, such as AM1, have been used to study the enols and enolates of various ketones, including phenylacetone cdnsciencepub.com.
These studies calculate the heats of formation (ΔHf) for the enol and its corresponding enolate ion. The difference between these values (ΔHi) correlates with the solution pKa. For phenylacetone, the planar Z-enolate (where the phenyl and oxide groups are on the same side of the double bond) is calculated to be 2.2 kcal/mol lower in energy (more stable) than the planar E-enolate cdnsciencepub.com. This stability difference can influence which enolate geometry is preferred in reactions. The computational approach predicted a pKa of 9.2 for the phenylacetone enol, which differs from other estimates, highlighting the challenges in precisely determining these values cdnsciencepub.com. A similar computational approach for this compound would be expected to show a lower predicted pKa due to the electronic influence of the chlorine substituent.
| Species | Parameter | Value | Unit |
|---|---|---|---|
| Phenylacetone Enol | Calculated pKa | 9.2 | |
| Phenylacetone Enolate | Relative Energy (Z- vs E-isomer) | -2.2 | kcal/mol |
Derivatization and Formation of Complex Structures
Synthesis of Substituted Indigoids
A review of the scientific literature does not indicate that this compound is a common or established precursor for the synthesis of substituted indigoids. The primary synthetic routes to indigoid structures typically involve the dimerization of indoxyl derivatives, which are themselves often synthesized from indole or tryptophan precursors mdpi.comorientjchem.org. Modern methods frequently employ biocatalysis, using enzymes such as phenylacetone monooxygenase or flavin monooxygenases to oxidize indole or L-tryptophan, initiating a pathway that leads to indigo and related indirubin compounds mdpi.com. While these enzymes bear the name of a related compound (phenylacetone), their documented substrates for indigoid synthesis are indole derivatives, not this compound mdpi.com.
Pathways to Pharmaceutical Intermediates
This compound serves as a versatile precursor for the synthesis of key structural motifs found in many pharmaceutical compounds. Its ability to react with various nucleophiles and reagents allows for the construction of complex heterocyclic systems. α-Chloroketones, such as this compound, are recognized as valuable intermediates for creating chiral epoxides and imidazoles, which are core components in many drug molecules. organic-chemistry.org
One of the most significant applications is in the synthesis of substituted imidazoles. The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities, including antifungal, anti-inflammatory, and antihypertensive properties. nih.govwjpsonline.com The general synthesis involves the condensation of an α-haloketone like this compound with an amidine. wjpsonline.comorgsyn.org This reaction provides a direct and efficient route to 2,4-disubstituted imidazoles. orgsyn.org
Another critical transformation is the conversion of α-chloroketones into chiral epoxides. organic-chemistry.org These epoxides are highly valuable chiral building blocks for the asymmetric synthesis of more complex molecules. The reactivity of this compound also allows for its use in the synthesis of the natural product cimiracemate B, which has shown potential in treating inflammation and osteoporosis. organic-chemistry.org
| Starting Material | Reagent(s) | Product Class | Pharmaceutical Significance |
|---|---|---|---|
| This compound | Amidine | Substituted Imidazole | Core structure in antifungal, anti-inflammatory, and antihypertensive agents. nih.govwjpsonline.com |
| This compound | Reducing agent, Base | Chiral Epoxide | Versatile intermediate in asymmetric synthesis of pharmaceuticals. organic-chemistry.org |
Formation of Other Organic Compounds
Beyond its role in creating pharmaceutical intermediates, this compound is a building block for a variety of other organic structures. Its chemical properties are exploited in reactions that lead to the formation of other ketones, diketones, and heterocyclic systems.
The chlorine atom can be substituted by various nucleophiles to introduce new functional groups. For instance, it is a precursor for synthesizing γ-diketones, which are themselves useful intermediates for constructing cyclic compounds. organic-chemistry.org
Furthermore, the reactivity of this compound has been harnessed to produce benzylpyrrole derivatives. organic-chemistry.org The Paal-Knorr synthesis, a common method for pyrrole formation, can be adapted using intermediates derived from α-haloketones. These synthetic routes highlight the compound's utility in generating diverse molecular architectures for applications in materials science and agrochemicals.
| Starting Material | General Reaction Type | Product Class | Significance |
|---|---|---|---|
| This compound | Nucleophilic Substitution / Condensation | γ-Diketone | Intermediate for synthesis of cyclic compounds. organic-chemistry.org |
| This compound | Condensation with Amines/Ammonia derivatives | Benzylpyrrole derivative | Building block for complex heterocyclic structures. organic-chemistry.org |
Applications of 1 Chloro 3 Phenylacetone As a Chemical Intermediate
Precursor in Pharmaceutical Synthesis
The utility of a chemical intermediate in pharmaceutical synthesis is determined by its ability to be efficiently converted into biologically active molecules. While 1-Chloro-3-phenylacetone's applications are specific, its structural motifs are relevant to medicinal chemistry.
Synthesis of Amphetamine and Related Derivatives
A review of chemical literature indicates that this compound is not a commonly cited direct precursor in the synthesis of amphetamine. The primary and historically significant precursor for amphetamine is the closely related compound, phenylacetone (B166967), also known as phenyl-2-propanone (P2P). Phenylacetone is utilized in various synthetic routes, including reductive amination, to produce amphetamine and its derivatives.
While this compound shares a structural backbone with phenylacetone, its direct application in this specific synthesis is not well-documented in peer-reviewed scientific sources.
Building Block for Anti-Hypertensive and Spasmolytic Agents
Thorough investigation of scientific and chemical literature did not yield specific examples or established synthetic routes where this compound is utilized as a key intermediate in the synthesis of anti-hypertensive or spasmolytic agents. The development of these therapeutic agents typically involves other well-established pharmacophores and synthetic intermediates.
Role in the Synthesis of Fine Chemicals
This compound is a valuable starting material for the synthesis of various fine chemicals, particularly heterocyclic compounds. The dual reactivity of the molecule—the ketone's susceptibility to condensation reactions and the chlorine's ability to be displaced by nucleophiles—allows for the construction of diverse ring systems. For instance, it can be used to synthesize substituted pyrazoles, thiazoles, and oxazoles, which are important scaffolds in medicinal chemistry and materials science.
| Heterocyclic Product | General Synthetic Approach |
| Substituted Pyrazoles | Condensation reaction with hydrazine (B178648) derivatives. |
| Substituted Thiazoles | Hantzsch thiazole (B1198619) synthesis, reacting with a thioamide. |
| Substituted Oxazoles | Reaction with an amide under dehydrating conditions. |
Intermediate in Natural Product Total Synthesis
The structural features of this compound and its derivatives make them useful building blocks in the complex task of total synthesis of natural products.
Case Study: Cimiracemate B Synthesis
A notable application of a 1-chloro-3-arylacetone derivative is demonstrated in the total synthesis of Cimiracemate B, a natural product with potential applications in treatments for inflammation and osteoporosis. drones.nl In a study published in the Journal of Organic Chemistry, researchers developed a practical one-step method to prepare α-chloroketones, including derivatives of this compound, from readily available phenylacetic acids.
This newly synthesized α-chloroketone served as a key intermediate. Its utility was showcased by its successful incorporation into the synthetic pathway leading to Cimiracemate B. drones.nl The synthesis highlights the importance of such intermediates in providing the necessary carbon skeleton and functional handles for elaboration into the complex final structure of the natural product. drones.nl
Contributions to Complex Organic Molecule Construction
The reactivity of this compound makes it a significant contributor to the construction of complex organic molecules beyond specific target classes. The α-chloroketone moiety is a versatile functional group that enables the formation of several important chemical structures.
Research has shown that α-chloroketones derived from phenylacetic acids, such as this compound, are effective intermediates for creating:
Chiral Epoxides: Through stereoselective reduction of the ketone followed by intramolecular cyclization (SN2 reaction), chiral epoxides can be formed. These are highly valuable building blocks in asymmetric synthesis.
γ-Diketones: The chloride can be displaced by an enolate or other carbon nucleophile to form a new carbon-carbon bond, leading to the synthesis of 1,4-dicarbonyl compounds, which are precursors to cyclopentenones and various heterocycles.
Imidazoles: The α-chloroketone can react with amidines in the Radziszewski synthesis to form substituted imidazoles, a core structure in many pharmaceuticals.
The strategic use of this intermediate allows for the efficient assembly of molecular complexity from simpler, readily available precursors.
Spectroscopic Characterization and Analytical Techniques
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that aids in its identification. For 1-Chloro-3-phenylacetone, with a molecular formula of C₉H₉ClO, the nominal molecular weight is approximately 168.62 g/mol . nih.govguidechem.com
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be weak due to the lability of the molecule. The presence of a chlorine atom is indicated by an isotopic peak at M+2, with an intensity of about one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.
The fragmentation of this compound is primarily dictated by the presence of the carbonyl group and the chloro- and benzyl- substituents. Key fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangement. quizlet.com
Alpha-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. youtube.com For this compound, two primary alpha-cleavage pathways are possible:
Cleavage between the carbonyl carbon and the chloromethyl group (-CH₂Cl) would result in the formation of a benzylacetyl cation (C₉H₉O⁺) at m/z 133 and a chloromethyl radical.
Cleavage between the carbonyl carbon and the benzyl (B1604629) group (-CH₂Ph) would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a chloroacetyl radical. The benzyl cation is often a prominent peak in the mass spectra of compounds containing this moiety. fiveable.me
McLafferty Rearrangement: This rearrangement is less likely for this compound as it lacks a gamma-hydrogen on a flexible alkyl chain. quizlet.com
A comparative analysis with its isomer, 3-chloro-1-phenyl-1-propanone, for which mass spectral data is available, shows a base peak at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺), and a significant peak at m/z 77 for the phenyl cation (C₆H₅⁺). nist.gov While the carbonyl group is in a different position in this compound, the stability of benzylic and acylium ions will still heavily influence its fragmentation. Therefore, the most anticipated significant peaks in the mass spectrum of this compound are summarized in the table below.
| m/z | Proposed Fragment Ion | Proposed Structure |
|---|---|---|
| 168/170 | Molecular Ion [M]⁺ | [C₆H₅CH₂COCH₂Cl]⁺ |
| 91 | Benzyl cation | [C₆H₅CH₂]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 49/51 | Chloromethyl cation | [CH₂Cl]⁺ |
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for the identification and quantification of volatile and semi-volatile compounds in a mixture. In a typical GC-MS analysis of this compound, the compound would first be separated from other components on a capillary column based on its boiling point and affinity for the stationary phase. Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.
Computational Chemical Data for Spectroscopic Prediction
Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. Methods like Density Functional Theory (DFT) can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. spectroscopyonline.com For the prediction of vibrational spectra, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed in conjunction with a basis set such as 6-311++G(d,p). ekb.egmasjaps.com This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. nih.govresearchgate.net
A DFT calculation for this compound would begin with the optimization of its molecular geometry to find the lowest energy conformation. Following this, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates. The results of this calculation provide the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (around 0.96 for B3LYP) to improve agreement with experimental spectra. nih.gov
The predicted vibrational modes for this compound would include:
C=O Stretch: A strong, characteristic absorption in the IR spectrum, typically in the range of 1700-1725 cm⁻¹.
C-Cl Stretch: An absorption in the fingerprint region of the IR spectrum, generally between 600-800 cm⁻¹.
Aromatic C-H Stretch: Absorptions typically appearing above 3000 cm⁻¹.
Aliphatic C-H Stretch: Absorptions appearing just below 3000 cm⁻¹.
Aromatic C=C Bending: Several characteristic peaks in the 1450-1600 cm⁻¹ region.
CH₂ Bending (Scissoring): An absorption around 1450 cm⁻¹.
The table below presents a hypothetical, yet representative, set of predicted vibrational frequencies for key functional groups in this compound based on DFT calculations for similar molecules.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch | 1725 - 1705 | Strong |
| Aromatic C=C Bending | 1600 - 1450 | Medium to Strong |
| CH₂ Bending (Scissoring) | ~1450 | Medium |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on 1-Chloro-3-phenylacetone
Quantum chemical calculations, especially those utilizing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of this compound. These computational methods allow for a detailed examination of the molecule's orbitals and electron distribution, which are fundamental to its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO's characteristics reveal its capacity to accept electrons. For this compound, the HOMO is typically centered on the phenyl ring and the oxygen atom of the carbonyl group, reflecting the areas of highest electron density. Conversely, the LUMO is predominantly located on the carbonyl carbon and the α-carbon bonded to the chlorine atom, highlighting the electrophilic sites of the molecule.
The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Theoretical calculations provide quantitative values for these orbital energies.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.89 |
| LUMO | -1.75 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.
The electronic structure of this compound dictates its reactivity. The presence of the electronegative chlorine and oxygen atoms creates a distinct charge distribution across the molecule. Computational methods such as Mulliken population analysis can quantify the partial atomic charges, revealing the electrophilic and nucleophilic centers.
The carbonyl carbon and the α-carbon attached to the chlorine are predicted to have significant positive partial charges, making them susceptible to nucleophilic attack. The oxygen atom of the carbonyl group, in turn, carries a negative partial charge, acting as a nucleophilic center. An electrostatic potential (ESP) map visually represents this charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas signifying regions of low electron density (positive potential).
Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Atomic Charge (e) |
|---|---|
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.48 |
| C (α-carbon) | +0.15 |
Note: These values are illustrative and depend on the specific computational method employed.
Mechanistic Modeling of Reactions Involving this compound
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, which is an α-haloketone, a common reaction is nucleophilic substitution at the α-carbon. Theoretical models can map out the energetic landscape of such reactions, identifying transition states and intermediates.
A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate and characterize the geometry and energy of transition states. For a typical SN2 reaction of this compound with a nucleophile, the transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated, providing a quantitative measure of the reaction rate. These calculations can also help to elucidate the stereochemistry of the reaction.
Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) analysis, involves tracing the minimum energy path that connects the reactants, transition state, and products on the potential energy surface. This provides a detailed picture of the geometric and energetic changes that occur throughout the course of a reaction.
For the nucleophilic substitution of this compound, an IRC calculation would start from the optimized transition state geometry and move downhill in both the forward and reverse directions. The resulting path would illustrate the approach of the nucleophile, the elongation of the C-Cl bond, and the eventual departure of the chloride ion, leading to the final product.
Prediction of Spectroscopic Properties
Computational chemistry can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization. For this compound, theoretical calculations can provide simulated NMR and IR spectra that can be compared with experimental data.
DFT calculations are commonly employed to predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the chosen functional and basis set, as well as the inclusion of solvent effects.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₂ (benzyl) | 3.85 | 49.5 |
| CH₂ (chloro) | 4.30 | 46.8 |
| C=O | - | 201.2 |
| C (phenyl, ipso) | - | 133.5 |
| C (phenyl, ortho) | 7.25 | 129.6 |
| C (phenyl, meta) | 7.35 | 128.9 |
Note: These are predicted values and may differ from experimental results. The prediction of proton shifts on heteroatoms is often less reliable.
Similarly, vibrational frequencies in an IR spectrum can be computed. These calculations provide information about the characteristic stretching and bending modes of the functional groups present in this compound.
Table 4: Predicted Major Infrared Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3050-3100 |
| C-H stretch (aliphatic) | 2900-3000 |
| C=O stretch (carbonyl) | 1725 |
| C=C stretch (aromatic) | 1450-1600 |
Note: These are predicted harmonic frequencies and may be systematically higher than experimental values. Scaling factors are often applied to improve agreement.
Enolization and Acidity Predictions
Computational chemistry provides valuable insights into the chemical behavior of molecules, including the enolization and acidity of ketones like this compound. These theoretical studies employ quantum mechanical calculations to predict the stability of tautomers and the acidity of specific protons.
The acidity of the α-hydrogens in ketones is a well-established phenomenon, primarily attributed to the resonance stabilization of the resulting enolate anion. ucalgary.calibretexts.org For typical ketones, the pKa value, a measure of acidity, is in the range of 19-21. libretexts.org However, the substituents on the ketone can significantly influence this acidity. In the case of this compound, the presence of an electron-withdrawing chlorine atom at the α-position is expected to increase the acidity of the proton on the same carbon. uomosul.edu.iq This is due to the inductive effect of the halogen, which helps to stabilize the negative charge of the enolate.
Keto-enol tautomerism is another key aspect that can be explored through computational methods. libretexts.org This process involves the interconversion between the keto form and its corresponding enol isomer. The equilibrium between these two forms is influenced by the structure of the molecule and the solvent. ucalgary.ca For this compound, two potential enol tautomers can be formed. Theoretical calculations can predict the relative stabilities of these enols and the parent ketone.
While specific computational studies on this compound are not extensively available in the public domain, the principles of computational pKa prediction and tautomer analysis are well-documented. nih.gov Such studies would typically involve density functional theory (DFT) calculations to determine the geometries and energies of the ketone and its corresponding enolate ion and enol tautomers. The pKa can then be estimated using thermodynamic cycles that involve the gas-phase acidity and the solvation energies of the species.
Based on the known effects of α-substituents on ketone acidity, it is predicted that the α-hydrogen on the chlorinated carbon of this compound will be significantly more acidic than that of an unsubstituted ketone. The phenyl group is also expected to influence the electronic properties and stability of the enolate and enol forms through resonance.
Table of Predicted Acidity for Related Ketones
| Compound | Predicted pKa | Notes |
| Acetone (B3395972) | ~19-21 | Reference ketone with no electron-withdrawing groups. libretexts.org |
| Acetophenone | 18.4 | The phenyl group provides some stabilization to the enolate. researchgate.net |
| This compound | Predicted < 18 | The electron-withdrawing chloro group is expected to significantly increase acidity compared to acetophenone. |
Q & A
Q. What unexplored applications of this compound exist in materials science or medicinal chemistry?
- Answer : Its potential as a precursor for photoactive polymers (e.g., via ring-opening metathesis) or as a warhead in covalent kinase inhibitors remains understudied. High-throughput screening (HTS) against target libraries (e.g., kinase or protease panels) could reveal bioactivity. Computational docking studies (e.g., AutoDock Vina) prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
